molecular formula C11H15N B1526945 1-(4-Cyclopropylphenyl)ethan-1-amine CAS No. 942938-63-8

1-(4-Cyclopropylphenyl)ethan-1-amine

Cat. No. B1526945
M. Wt: 161.24 g/mol
InChI Key: ZALZLSQMLQNUNA-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylphenyl)ethan-1-amine is a chemical compound with the molecular formula C11H15N . It has a molecular weight of 161.25 . This compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-(4-Cyclopropylphenyl)ethan-1-amine is 1S/C11H15N/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11H,6-7,12H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

1-(4-Cyclopropylphenyl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 161.25 .

Scientific Research Applications

Interaction with Biological Systems

1-(4-Cyclopropylphenyl)ethan-1-amine is part of a broader class of compounds that interact with various biological systems. For instance, aromatic amines have been studied in the context of their activation by enzymes like cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2), which are crucial in the metabolism of these compounds. A study highlights the significance of genetic variations in these enzymes, indicating that variations can modify the risk of diseases such as pancreatic cancer. This suggests a complex interplay between the metabolic pathways involving 1-(4-Cyclopropylphenyl)ethan-1-amine and genetic factors (Suzuki et al., 2008).

Impact on Environmental and Occupational Health

Compounds structurally related to 1-(4-Cyclopropylphenyl)ethan-1-amine, particularly aromatic amines, have been implicated in environmental and occupational health. For instance, hemoglobin adducts of aromatic amines were studied as biomarkers of exposure to these compounds, commonly found in cigarette smoke. The study found significant differences in adduct levels among smokers and non-smokers, suggesting a potential route of exposure to aromatic amines in occupational settings (Bryant et al., 1988). Furthermore, occupational eczema has been reported from exposure to compounds similar to 1-(4-Cyclopropylphenyl)ethan-1-amine, highlighting the need for awareness and protective measures in workplaces (Herve‐Bazin et al., 1977).

Influence on Disease Pathogenesis

There's a growing body of research suggesting that compounds similar to 1-(4-Cyclopropylphenyl)ethan-1-amine could be involved in disease pathogenesis. A study on exhaled ethane, a marker of lipid peroxidation, highlighted its elevated levels in patients with chronic obstructive pulmonary disease (COPD), indicating oxidative stress which could be linked to the metabolism of compounds like 1-(4-Cyclopropylphenyl)ethan-1-amine (Paredi et al., 2000).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-cyclopropylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALZLSQMLQNUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclopropylphenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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